Ethanesulfonyl chloride

Catalog No.
S1540856
CAS No.
594-44-5
M.F
C2H5ClO2S
M. Wt
128.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanesulfonyl chloride

CAS Number

594-44-5

Product Name

Ethanesulfonyl chloride

IUPAC Name

ethanesulfonyl chloride

Molecular Formula

C2H5ClO2S

Molecular Weight

128.58 g/mol

InChI

InChI=1S/C2H5ClO2S/c1-2-6(3,4)5/h2H2,1H3

InChI Key

FRYHCSODNHYDPU-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)Cl

Solubility

Soluble in carbon disulfide
Slightly soluble (decomposes) in water and alcohol; very soluble in ether and dichloromethane.
In water, 2.9X10+3 mg/L at 25 °C (est)

Canonical SMILES

CCS(=O)(=O)Cl

Ethanesulfonyl chloride, also known as 2-chloroethanesulfonyl chloride, is a colorless to pale yellow liquid with the chemical formula C2H5ClO2SC_2H_5ClO_2S. It is classified as an acid chloride and is primarily used in organic synthesis. This compound is known for its reactivity, particularly its ability to form sulfonamides and other sulfonyl-substituted compounds. Ethanesulfonyl chloride is moisture-sensitive and reacts violently with water, producing corrosive hydrogen chloride gas, which poses significant health hazards upon exposure .

  • Organic Synthesis: Ethanesulfonyl chloride can act as a sulfonating agent, introducing a sulfonyl group (SO₂Cl) to organic molecules. This can be useful in synthesizing specific organic compounds, particularly in the production of some pharmaceuticals and dyes []. However, due to the corrosive and hazardous nature of ethanesulfonyl chloride, researchers often prefer alternative sulfonating agents like chlorosulfonic acid or mesyl chloride [].

  • Formation of Sulfonamides: It reacts with amines to produce sulfonamides, which are essential in pharmaceuticals.
  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of sulfonic acids or other derivatives.
  • Hydrolysis: When exposed to water, it hydrolyzes to form ethanesulfonic acid and hydrochloric acid .

These reactions highlight its utility in synthesizing various organic compounds.

Ethanesulfonyl chloride can be synthesized through several methods:

  • Chlorination of Ethanesulfonic Acid: Ethanesulfonic acid can be treated with thionyl chloride or phosphorus pentachloride to yield ethanesulfonyl chloride.
  • Direct Chlorination: Ethane can undergo chlorination in the presence of sulfur trioxide and chlorine gas under controlled conditions.
  • Reaction with Phosphorus Oxychloride: Ethanesulfonic acid reacts with phosphorus oxychloride to produce ethanesulfonyl chloride .

These methods vary in complexity and yield.

Ethanesulfonyl chloride has several applications:

  • Synthesis of Pharmaceuticals: It is used in the preparation of sulfonamide drugs.
  • Chemical Intermediates: It serves as an intermediate for producing other chemicals such as surfactants and agrochemicals.
  • Reagent in Organic Chemistry: Utilized for introducing sulfonyl groups into organic molecules .

These applications underscore its significance in both industrial and laboratory settings.

Interaction studies involving ethanesulfonyl chloride primarily focus on its reactivity with biological molecules. For instance:

  • Protein Modification: It can react with hydroxyl groups on proteins, forming covalent bonds that may alter protein function.
  • Reactivity with Nucleophiles: The compound's ability to interact with various nucleophiles makes it a valuable reagent in synthetic organic chemistry .

The implications of these interactions are critical for understanding its utility and safety in chemical processes.

Several compounds share structural similarities with ethanesulfonyl chloride. Here is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Characteristics
Ethanesulfonic AcidC2H6O2SC_2H_6O_2SNon-toxic; used as a buffer solution
Chlorosulfonic AcidClSO3HClSO_3HStronger acid; highly reactive; used for sulfonation
Benzenesulfonyl ChlorideC6H5SO2ClC_6H_5SO_2ClAromatic compound; used in pharmaceuticals
Methanesulfonyl ChlorideCH3SO2ClCH_3SO_2ClSimilar reactivity; smaller alkyl group

Ethanesulfonyl chloride is unique due to its specific reactivity patterns and applications in synthesizing sulfonamide pharmaceuticals, distinguishing it from other similar compounds .

Color/Form

Oil
Pale yellow

XLogP3

0.8

Boiling Point

174.0 °C
177.5 °C

LogP

log Kow = 1.76 (est)

UNII

B56ZOC898A

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (87.04%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (85.19%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.29 mm Hg at 25 °C (est)

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

594-44-5

Wikipedia

Ethanesulfonyl chloride

Methods of Manufacturing

Alkanesulfonyl chlorides are manufactured from mercaptans or disulfides and chlorine using a loop reactor having an ejector, wherein mercaptan or disulfide is dispersed or dissolved into circulating aqueous solvent before the ejector and alowed to react with chlorine supplied through the aspirator of the ejector.
Mercaptans or disulfide in aqueous solvents are reacted with chlorine gas in dark to produce alkanesulfonyl chloride without chloro chain byproducts. Thus, ... ethyl mercaptan was reacted with ... chlorine gas over 4 hours in /the/ dark in ... pure water keeping the reaction temperature under 20 °C to give ethanesulfonyl chloride.

General Manufacturing Information

Ethanesulfonyl chloride: ACTIVE

Dates

Modify: 2023-08-15

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